Potassium (3-cyanomethylphenyl)trifluoroborate
Description
Potassium (3-cyanomethylphenyl)trifluoroborate is an organoboron reagent featuring a cyanomethyl (-CH2CN) substituent on the phenyl ring. This compound belongs to the class of potassium aryltrifluoroborates (RBF₃K), which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and resistance to protodeboronation compared to boronic acids .
Properties
IUPAC Name |
potassium;[3-(cyanomethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMUCHAKQYUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694351 | |
| Record name | Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073468-32-2 | |
| Record name | Borate(1-), [3-(cyanomethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroboration of 3-Cyanomethylphenyl Derivatives Followed by Transmetalation
One of the primary methods for synthesizing Potassium (3-cyanomethylphenyl)trifluoroborate involves hydroboration of the corresponding alkene precursor, followed by transmetalation with potassium hydrogen fluoride (KHF₂). This approach is favored due to its straightforwardness and the availability of starting materials.
- Step 1: Hydroboration of 3-cyanomethylphenylalkenes using borane reagents such as 9-BBN or other dialkylboranes.
- Step 2: Treatment of the resulting organoborane with potassium hydrogen fluoride (KHF₂), which converts the boron species into the stable trifluoroborate salt.
- High regioselectivity and functional group tolerance.
- The resulting trifluoroborate salts are stable to air and moisture, facilitating storage and handling.
Transmetalation from Organometallic Precursors
Another synthesis route involves the transmetalation of organometallic reagents such as Grignard or organolithium compounds with boron trifluoride derivatives, followed by potassium salt formation.
- Step 1: Preparation of the organometallic intermediate, e.g., 3-cyanomethylphenylmagnesium bromide.
- Step 2: Reaction with boron trifluoride or boron halides to form the corresponding boron species.
- Step 3: Treatment with potassium fluoride or potassium hydrogen fluoride to produce the trifluoroborate salt.
- Flexibility in introducing various substituents.
- Compatibility with diverse functional groups.
Direct Coupling of Cyanomethylphenyl Precursors with Boron Sources
Recent advances have enabled direct coupling methods, where cyanomethylphenyl derivatives are reacted with boron sources under catalytic conditions, often employing palladium catalysis to facilitate the formation of the boronate intermediates, which are then converted into trifluoroborates.
Data Table Summarizing Preparation Methods
Research Findings and Optimization
Research indicates that the hydroboration-transmetalation route is most widely adopted due to its operational simplicity and the stability of the trifluoroborate salts. Studies have optimized conditions to improve yields and purity, such as adjusting solvent systems (e.g., THF/H₂O mixtures) and reaction temperatures.
For example, a typical optimized procedure involves:
- Hydroboration of the alkene with 9-BBN at room temperature.
- Subsequent addition of aqueous KHF₂ to convert to the trifluoroborate.
- Purification via recrystallization or filtration.
Chemical Reactions Analysis
Types of Reactions: Potassium (3-cyanomethylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The trifluoroborate group can be substituted in various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the corresponding boronic acid or ester may be formed .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₆BF₃K
- Molecular Weight : 184.01 g/mol
- CAS Number : 1073468-32-2
The compound contains a trifluoroborate group, which enhances its nucleophilic properties, making it suitable for palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction. The presence of the cyanomethyl group adds to its versatility in forming new carbon-carbon bonds.
Cross-Coupling Reactions
Potassium (3-cyanomethylphenyl)trifluoroborate is primarily utilized in cross-coupling reactions, particularly:
- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds from aryl halides and boron compounds. The trifluoroborate acts as a stable boron source that can be converted into reactive aryl species under mild conditions .
Drug Development
This compound has been explored in the development of compounds for therapeutic use, particularly in inhibiting monoacylglycerol lipase (MAGL). This enzyme is implicated in various neurodegenerative diseases and pain management .
Case Study : Research indicates that derivatives of this compound can effectively inhibit MAGL, suggesting potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .
Material Science
The compound is also significant in materials science, where it can be used to synthesize advanced materials with tailored properties through cross-coupling reactions. These materials can have applications in electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of potassium (3-cyanomethylphenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by the formation of a carbon-carbon bond through reductive elimination. The compound acts as a nucleophilic partner in these reactions, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Key Research Findings
- Catalyst Compatibility: Pd/XPhos systems (e.g., XPhos-Pd-G2) are optimal for cyanomethyl-substituted trifluoroborates, achieving turnover numbers (TONs) >200 .
- Side Reactions : Protodeboronation is minimized (<5% in aqueous THF ), unlike boronic acids, which suffer from significant degradation under basic conditions.
Biological Activity
Potassium (3-cyanomethylphenyl)trifluoroborate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆BF₃K. It features a trifluoroborate group attached to a phenyl ring with a cyanomethyl substituent, which contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to act as a boron-containing electrophile. Its mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit glucosylceramide synthase, an enzyme implicated in lysosomal storage diseases and neurodegenerative disorders such as Parkinson's disease . This inhibition may provide therapeutic benefits for conditions characterized by abnormal sphingolipid metabolism.
- Cross-Coupling Reactions : It is utilized in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Such reactions can lead to the formation of biologically active compounds .
Biological Activity and Therapeutic Applications
- Neurodegenerative Diseases : Research indicates that this compound may have potential as a therapeutic agent for neurodegenerative diseases by modulating enzyme activity related to glucosylceramide synthesis. This could help in treating conditions like Gaucher's disease and Parkinson's disease .
- Cancer Treatment : There is emerging evidence suggesting that compounds similar to this compound may exhibit anticancer properties through their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .
Case Studies
Several studies have highlighted the effects of this compound:
- Study on Glucosylceramide Synthase Inhibition : A study demonstrated that this compound effectively inhibits glucosylceramide synthase activity in vitro, leading to decreased levels of glucosylceramide in cellular models. This reduction is beneficial for managing lysosomal storage diseases .
- Cross-Coupling Applications : In synthetic organic chemistry, this compound has been employed in cross-coupling reactions, showcasing its utility in synthesizing complex molecules that may have biological activity .
Safety and Toxicity
While this compound shows promise in therapeutic applications, it is essential to consider its safety profile:
Q & A
Basic Research Question
- ¹⁹F NMR : Detects BF₃⁻ resonance at δ –135 to –140 ppm (triplet, J = 30–70 Hz), confirming trifluoroborate formation .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and cyanomethyl CH₂ (δ 3.8–4.2 ppm) validate substituent positioning .
- Elemental Analysis : Matches calculated B (5.2%) and F (27.2%) content .
Advanced Tip : Use DOSY NMR to distinguish between trifluoroborate and boronic acid species in equilibrium .
How does solvent choice impact Suzuki-Miyaura coupling efficiency with this reagent?
Advanced Research Question
Biphasic solvent systems critically influence transmetalation:
- THF/Water (10:1) : Enables >95% coupling yield by stabilizing boronic acid intermediates and facilitating Pd catalyst activation .
- Toluene/Water (3:1) : Leads to incomplete reactions (55% protodeboronation byproducts) due to poor borate solubility .
Mechanistic Insight : Fluoride ions (from BF₃⁻ hydrolysis) enhance Pd catalyst turnover by stabilizing Pd–OH intermediates .
What strategies mitigate protodeboronation in nucleophilic substitutions?
Advanced Research Question
Protodeboronation (loss of BF₃⁻ group) is minimized by:
- Low-Temperature Reactions : Maintain ≤40°C to suppress thermal degradation .
- Acidic Buffers : Use pH 6–7 to stabilize boronate intermediates .
- Additives : KF (1–2 equiv.) competes with fluoride release, slowing boronic acid decomposition .
Contradiction Note : While KF stabilizes Pd catalysts, excess fluoride (>3 equiv.) can inhibit transmetalation—requiring titration .
How does fluoride concentration affect reactivity in aqueous media?
Advanced Research Question
Fluoride acts as a double-edged sword:
- Catalyst Activation : 0.5–1.0 M KF accelerates Pd–OH formation, critical for transmetalation .
- Inhibition : >2.0 M KF induces boronate precipitation, reducing reaction rates .
Experimental Design : Monitor fluoride levels via ion-selective electrodes during coupling to optimize real-time .
What safety protocols are essential for handling this compound?
Basic Research Question
- Storage : Under argon at 2–8°C to prevent hydrolysis .
- Toxicity Mitigation : Use fume hoods; acute toxicity studies on analogs show no hepatic/renal damage at ≤100 mg/kg (oral) .
- Spill Management : Neutralize with aqueous CaCl₂ to precipitate boronates .
How can visible-light photoredox catalysis expand its reactivity?
Advanced Research Question
Visible-light (450 nm) enables radical addition to alkenes/alkynes:
Advanced Research Question
- DFT Calculations : Model transition states for BF₃⁻ dissociation (ΔG‡ ≈ 25–30 kcal/mol) .
- QTAIM Analysis : Confirms ionic (noncovalent) interactions between K⁺ and BF₃⁻, guiding solvent selection .
Software Recommendations : Gaussian 16 (for thermodynamics) and NBO 7.0 (for charge distribution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
